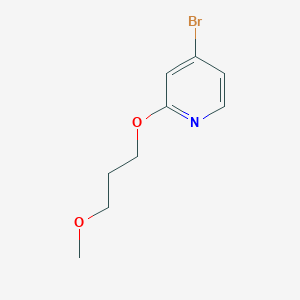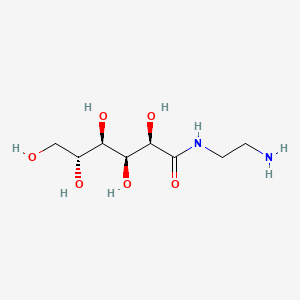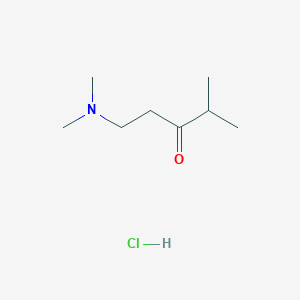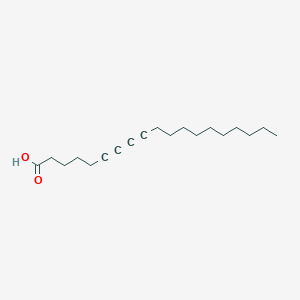
2,4-ジエチル-9H-チオキサンテン-9-オン
説明
2,4-Diethyl-9H-thioxanthen-9-one is a useful research compound. Its molecular formula is C17H16OS and its molecular weight is 268.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Diethyl-9H-thioxanthen-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diethyl-9H-thioxanthen-9-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
光開始剤
「2,4-ジエチル-9H-チオキサンテン-9-オン」は、光開始剤として使用されます 。光開始剤は、光にさらされると反応種を生成し、重合プロセスを開始する化合物です 。これは、光誘起硬化が使用されるコーティング、印刷インキ、3D印刷などの業界で貴重です 。
高分子科学
高分子科学の分野では、この化合物は重合開始剤として使用されます 。これは、モノマーからポリマーが形成される重合プロセスを開始することができます 。これは、プラスチックや樹脂の製造に特に役立ちます 。
有機エレクトロニクス
「2,4-ジエチル-9H-チオキサンテン-9-オン」は、有機エレクトロニクスの分野で用途があります 。これは、有機半導体材料の成分として使用できます 。これらの材料は、有機発光ダイオード(OLED)や有機太陽電池などのデバイスで使用されます 。
作用機序
Target of Action
The primary target of 2,4-Diethyl-9H-thioxanthen-9-one is unsaturated oligomers, such as acrylates . These are the key components in the process of radical polymerization, a reaction that is essential in the formation of polymers.
Mode of Action
2,4-Diethyl-9H-thioxanthen-9-one acts as a photoinitiator . In conjunction with tertiary amine synergists, it initiates the radical polymerization of unsaturated oligomers after exposure to UV light . This compound can also be used in combination with mono or multi-functional monomers as reactive diluents .
Biochemical Pathways
The primary biochemical pathway affected by 2,4-Diethyl-9H-thioxanthen-9-one is the radical polymerization of unsaturated oligomers . The initiation of this process results in the formation of polymers, which are large molecules composed of repeated subunits. These polymers have a wide range of applications in various industries, including plastics, resins, and rubbers.
Result of Action
The result of the action of 2,4-Diethyl-9H-thioxanthen-9-one is the formation of polymers through the process of radical polymerization . This leads to the creation of various materials with diverse properties, depending on the specific oligomers and monomers involved in the reaction.
生化学分析
Biochemical Properties
2,4-Diethyl-9H-thioxanthen-9-one plays a significant role in biochemical reactions due to its photoinitiating properties. When exposed to UV light, it absorbs the energy and undergoes electronic excitation. This excited state can then deactivate through various pathways, including the emission of light (fluorescence) or the transfer of energy to other molecules. In biochemical contexts, 2,4-Diethyl-9H-thioxanthen-9-one interacts with enzymes and proteins that are sensitive to UV light, facilitating the initiation of radical polymerization processes. These interactions are crucial for the formation of cross-linked polymer networks in biological systems.
Cellular Effects
The effects of 2,4-Diethyl-9H-thioxanthen-9-one on various types of cells and cellular processes are primarily related to its role as a photoinitiator. Upon exposure to UV light, it generates reactive radicals that can influence cell function. These radicals can interact with cellular components, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . For instance, the radicals generated by 2,4-Diethyl-9H-thioxanthen-9-one can induce oxidative stress, which may affect cellular homeostasis and trigger adaptive responses in cells.
Molecular Mechanism
The molecular mechanism of action of 2,4-Diethyl-9H-thioxanthen-9-one involves its ability to absorb UV light and generate reactive radicals. These radicals can interact with biomolecules, leading to various biochemical effects. Specifically, 2,4-Diethyl-9H-thioxanthen-9-one can bind to enzymes and proteins, either inhibiting or activating their functions. Additionally, the compound can induce changes in gene expression by interacting with DNA and other genetic material. The generation of reactive radicals by 2,4-Diethyl-9H-thioxanthen-9-one is a key factor in its ability to initiate radical polymerization and influence biochemical processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Diethyl-9H-thioxanthen-9-one can change over time due to its stability and degradation properties. The compound is generally stable under controlled conditions, but prolonged exposure to UV light can lead to its degradation . This degradation can result in a decrease in its photoinitiating efficiency and a reduction in its ability to generate reactive radicals. Long-term studies have shown that the effects of 2,4-Diethyl-9H-thioxanthen-9-one on cellular function can vary depending on the duration of exposure and the stability of the compound in the experimental environment.
Dosage Effects in Animal Models
The effects of 2,4-Diethyl-9H-thioxanthen-9-one in animal models vary with different dosages. At low doses, the compound can effectively initiate radical polymerization without causing significant toxic effects . At higher doses, 2,4-Diethyl-9H-thioxanthen-9-one can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s photoinitiating properties are maximized at specific dosages, beyond which toxic effects become more pronounced.
Metabolic Pathways
2,4-Diethyl-9H-thioxanthen-9-one is involved in various metabolic pathways, particularly those related to its photoinitiating properties. The compound interacts with enzymes and cofactors that facilitate its activation and subsequent generation of reactive radicals . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s ability to generate reactive radicals plays a crucial role in its involvement in metabolic pathways and its impact on biochemical processes.
Transport and Distribution
The transport and distribution of 2,4-Diethyl-9H-thioxanthen-9-one within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its photoinitiating efficiency and overall biochemical activity. The interactions with transporters and binding proteins are essential for the compound’s effective distribution and function within biological systems.
Subcellular Localization
The subcellular localization of 2,4-Diethyl-9H-thioxanthen-9-one is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its photoinitiating properties and its ability to generate reactive radicals. Understanding the subcellular localization of 2,4-Diethyl-9H-thioxanthen-9-one is essential for elucidating its role in biochemical processes and its impact on cellular function.
特性
IUPAC Name |
2,4-diethylthioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16OS/c1-3-11-9-12(4-2)17-14(10-11)16(18)13-7-5-6-8-15(13)19-17/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJPUDCSZVCXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2072883 | |
| Record name | 9H-Thioxanthen-9-one, 2,4-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Liquid, Other Solid; NKRA; Pellets or Large Crystals | |
| Record name | 9H-Thioxanthen-9-one, 2,4-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
82799-44-8 | |
| Record name | 2,4-Diethylthioxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82799-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diethylthioxanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082799448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Thioxanthen-9-one, 2,4-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Thioxanthen-9-one, 2,4-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diethyl-9H-thioxanthen-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIETHYLTHIOXANTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5V0PD7FHZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B1630265.png)


![(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine](/img/structure/B1630268.png)

![2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide](/img/structure/B1630272.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 4-hydroxy-3',5'-bis(trifluoromethyl)-](/img/structure/B1630277.png)
![9-Chloro-1H-benzo[F]indole-2,3-dione](/img/structure/B1630279.png)

![5,14,23,32-Tetrakis(phenylsulfanyl)-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene](/img/structure/B1630281.png)



